molecular formula C8H23O3PSi2 B15351236 Ethyl bis(trimethylsilyl) phosphite CAS No. 39059-59-1

Ethyl bis(trimethylsilyl) phosphite

Cat. No.: B15351236
CAS No.: 39059-59-1
M. Wt: 254.41 g/mol
InChI Key: XSUTYOLMBOCZCC-UHFFFAOYSA-N
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Description

Ethyl bis(trimethylsilyl) phosphite is a chemical compound characterized by its unique structure, which includes an ethyl group and two trimethylsilyl groups attached to a phosphite ion. This compound is notable for its applications in various fields of chemistry, including organic synthesis, material science, and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: this compound can be synthesized by reacting ethyl phosphite with trimethylsilyl chloride in the presence of a suitable base, such as triethylamine. The reaction is typically carried out in anhydrous conditions to prevent hydrolysis of the silyl groups.

  • Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to achieve efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized phosphorus compounds.

  • Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the cleavage of the silyl groups.

  • Substitution: Substitution reactions can replace the ethyl group or the trimethylsilyl groups with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Phosphates and phosphonates.

  • Reduction: Phosphine derivatives.

  • Substitution: Silylated phosphites and other functionalized derivatives.

Scientific Research Applications

Ethyl bis(trimethylsilyl) phosphite is widely used in scientific research due to its unique properties and reactivity. Its applications include:

  • Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Material Science: The compound is used in the development of advanced materials, such as silicon-based polymers and coatings.

  • Pharmaceutical Research: It is employed in the design and synthesis of new drug candidates, particularly those involving phosphorus-containing compounds.

  • Catalysis: this compound can act as a catalyst or co-catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism by which ethyl bis(trimethylsilyl) phosphite exerts its effects depends on the specific application. In organic synthesis, it often acts as a nucleophile or a leaving group, facilitating the formation of new chemical bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Ethyl bis(trimethylsilyl) phosphite is unique due to its combination of an ethyl group and two trimethylsilyl groups attached to a phosphite ion. Similar compounds include:

  • Ethyl bis(trimethylsilyl) phosphate: Similar structure but with a phosphate group instead of phosphite.

  • Trimethylsilyl ethyl phosphonate: Contains a phosphonate group and a trimethylsilyl group.

  • Ethyl bis(trimethylsilyl) acetate: Similar silyl groups but with an acetate group instead of phosphite.

These compounds share similarities in their silyl group chemistry but differ in their functional groups, leading to different reactivity and applications.

Properties

IUPAC Name

ethyl bis(trimethylsilyl) phosphite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H23O3PSi2/c1-8-9-12(10-13(2,3)4)11-14(5,6)7/h8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUTYOLMBOCZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H23O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508152
Record name Ethyl bis(trimethylsilyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39059-59-1
Record name Ethyl bis(trimethylsilyl) phosphite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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